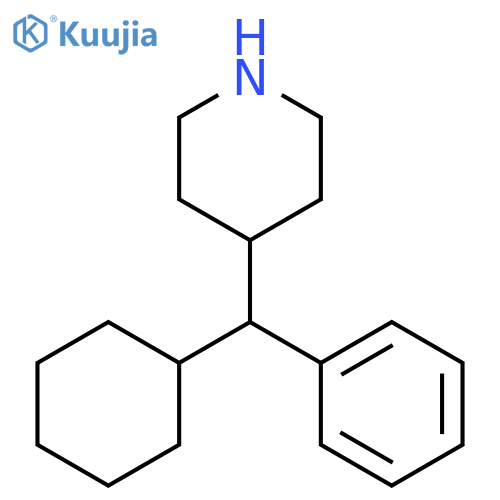Cas no 60285-05-4 (4-(Cyclohexyl(phenyl)methyl)piperidine)

60285-05-4 structure
商品名:4-(Cyclohexyl(phenyl)methyl)piperidine
4-(Cyclohexyl(phenyl)methyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(Cyclohexyl(phenyl)methyl)piperidine
- 4-[cyclohexyl(phenyl)methyl]piperidine
- SCHEMBL7319621
- 60285-05-4
-
- インチ: InChI=1S/C18H27N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,16-19H,2,5-6,9-14H2
- InChIKey: QWUATUHKEAMNLP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2CCCCC2)C3CCNCC3
計算された属性
- せいみつぶんしりょう: 257.21451
- どういたいしつりょう: 257.214349865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 5
じっけんとくせい
- PSA: 12.03
4-(Cyclohexyl(phenyl)methyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179194-1g |
4-(cyclohexyl(phenyl)methyl)piperidine |
60285-05-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A129007287-1g |
4-(Cyclohexyl(phenyl)methyl)piperidine |
60285-05-4 | 95% | 1g |
$551.25 | 2023-09-01 | |
| Chemenu | CM179194-1g |
4-(cyclohexyl(phenyl)methyl)piperidine |
60285-05-4 | 95% | 1g |
$609 | 2021-08-05 | |
| Crysdot LLC | CD11096439-1g |
4-(Cyclohexyl(phenyl)methyl)piperidine |
60285-05-4 | 95+% | 1g |
$645 | 2024-07-18 |
4-(Cyclohexyl(phenyl)methyl)piperidine 関連文献
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
60285-05-4 (4-(Cyclohexyl(phenyl)methyl)piperidine) 関連製品
- 67306-00-7(Fenpropidin)
- 73252-01-4(4-Phenylazepane)
- 3540-95-2(Fenpiprane)
- 180160-99-0(Piperidine,4-(2-naphthalenyl)-)
- 51069-11-5(4-Phenylquinuclidine)
- 18495-82-4(4-(3-Phenylpropyl)piperidine)
- 430461-56-6((3R)-3-phenylpiperidine)
- 111153-83-4(4-(m-tolyl)piperidine)
- 31252-42-3(4-Benzylpiperidine)
- 771-99-3(4-Phenylpiperidine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
